molecular formula C17H18ClN3O4S B2743811 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203366-74-8

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2743811
CAS No.: 1203366-74-8
M. Wt: 395.86
InChI Key: WLUPILWTUHTLEI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group and an isothiazolidinylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-isothiazolidinone.

    Reaction Conditions: The initial step involves the reaction of 5-chloro-2-methoxyaniline with phosgene to form the corresponding isocyanate.

    Coupling Reaction: The isocyanate is then reacted with 4-isothiazolidinone under controlled conditions to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, leading to the formation of the corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division, which can lead to therapeutic effects in disease treatment.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methoxyphenyl)-3-phenylurea: Lacks the isothiazolidinyl group, which may result in different chemical and biological properties.

    1-(5-Chloro-2-methoxyphenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of the isothiazolidinyl group, leading to variations in reactivity and applications.

    1-(5-Chloro-2-methoxyphenyl)-3-(4-nitrophenyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-25-16-8-3-12(18)11-15(16)20-17(22)19-13-4-6-14(7-5-13)21-9-2-10-26(21,23)24/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUPILWTUHTLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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